molecular formula C8H7BrN4OS B214259 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B214259
M. Wt: 287.14 g/mol
InChI Key: LCMMYQMMQFYKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Scientific Research Applications

4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a scaffold for the development of new drugs. It has been reported that this compound has potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been reported that this compound acts as an inhibitor of various enzymes, including kinases and proteases. It is believed that the inhibitory activity of this compound is due to its ability to bind to the active site of these enzymes and prevent their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide have been extensively studied. It has been reported that this compound has potent inhibitory activity against a range of enzymes, including kinases, proteases, and phosphodiesterases. This inhibitory activity can lead to various biochemical and physiological effects, including cell growth inhibition, apoptosis induction, and anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it an ideal scaffold for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the research of 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide. One of the primary directions is the development of new drugs based on this compound. It has been reported that this compound has potent inhibitory activity against a range of enzymes, making it an ideal scaffold for the development of new drugs. Another direction is the study of the mechanism of action of this compound, which is not fully understood. Further research is needed to understand how this compound binds to enzymes and inhibits their activity. Finally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in lab experiments and potential drug development.
Conclusion
In conclusion, 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has potential applications in various research fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research is needed to fully understand the potential of this compound in drug development and other research fields.

Synthesis Methods

The synthesis of 4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide has been reported in various research studies. One of the methods involves the reaction of 4-bromo-1-methylpyrazole-5-carboxylic acid with thioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with hydrochloric acid to obtain the final product.

properties

Product Name

4-bromo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula

C8H7BrN4OS

Molecular Weight

287.14 g/mol

IUPAC Name

4-bromo-2-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7BrN4OS/c1-13-6(5(9)4-11-13)7(14)12-8-10-2-3-15-8/h2-4H,1H3,(H,10,12,14)

InChI Key

LCMMYQMMQFYKTQ-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2

Origin of Product

United States

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